molecular formula C10H20N2O2 B1290674 Tert-butyl 1,2-diazepane-1-carboxylate CAS No. 443295-32-7

Tert-butyl 1,2-diazepane-1-carboxylate

Cat. No.: B1290674
CAS No.: 443295-32-7
M. Wt: 200.28 g/mol
InChI Key: GDPUYKCOMIFDPO-UHFFFAOYSA-N
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Description

Tert-butyl 1,2-diazepane-1-carboxylate: is an organic compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,2-diazepane-1-carboxylate typically involves the reaction of diazepane with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

    Diazepane: is reacted with in the presence of a base such as .

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1,2-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or can be used.

    Reduction: Reagents like or are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Tert-butyl 1,2-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 1,2-diazepane-1-carboxylate exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Tert-butyl 1,4-diazepane-1-carboxylate
  • Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Comparison: Tert-butyl 1,2-diazepane-1-carboxylate is unique due to its specific substitution pattern on the diazepane ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds such as tert-butyl 1,4-diazepane-1-carboxylate and tert-butyl 3-methyl-1,4-diazepane-1-carboxylate .

Biological Activity

Tert-butyl 1,2-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in various research domains. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H20_{20}N2_2O2_2 and a molecular weight of 200.28 g/mol. The structure features a tert-butyl group attached to a diazepane ring with a carboxylate functional group, which contributes to its reactivity and biological interactions. The presence of the diazepane ring enhances the compound's ability to interact with biological targets, making it a valuable candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through both covalent and non-covalent interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Binding: this compound can bind to receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration as an antimicrobial agent.
  • CNS Activity: Investigations into the compound's potential as a central nervous system (CNS) agent have shown promise, particularly in relation to its binding affinity for CNS receptors .

Antimicrobial Properties

A study highlighted the potential antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibitory activity against Gram-positive bacteria, indicating its potential use in developing new antimicrobial therapies.

CNS Penetration

Research involving PET imaging has evaluated the CNS penetration capabilities of derivatives related to this compound. The results indicated that modifications to the structure could enhance brain uptake, suggesting avenues for developing CNS-active drugs .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC10_{10}H20_{20}N2_2O2_2Antimicrobial; CNS activity
Tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylateC17_{17}H25_{25}N3_3O3_3Antimicrobial; anticancer potential

Properties

IUPAC Name

tert-butyl diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-12/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPUYKCOMIFDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640002
Record name tert-Butyl 1,2-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443295-32-7
Record name tert-Butyl 1,2-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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